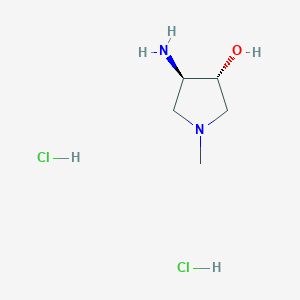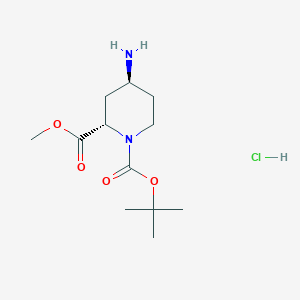
6-ethoxy-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)pyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-ethoxy-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)pyrimidine-4-carboxamide is a complex organic compound that features a pyrimidine ring substituted with an ethoxy group and a carboxamide group The compound also contains a pyridine ring substituted with a pyrrolidine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)pyrimidine-4-carboxamide typically involves multi-step organic synthesis. One common approach is to start with the construction of the pyrimidine ring, followed by the introduction of the ethoxy group and the carboxamide functionality. The pyridine ring is then synthesized separately and functionalized with the pyrrolidine group. Finally, the two fragments are coupled together under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions. Additionally, the use of green chemistry principles to reduce the environmental impact of the synthesis process would be considered.
Analyse Des Réactions Chimiques
Types of Reactions
6-ethoxy-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)pyrimidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents such as dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.
Biology: Due to its heterocyclic structure, the compound may interact with biological macromolecules such as proteins or nucleic acids, making it useful for studying these interactions.
Medicine: The compound could be investigated for its potential as a drug candidate, particularly for diseases where nitrogen-containing heterocycles have shown efficacy.
Industry: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 6-ethoxy-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)pyrimidine-4-carboxamide would depend on its specific biological target. Generally, compounds with similar structures can act by binding to enzymes or receptors, thereby modulating their activity. The presence of multiple nitrogen atoms and heterocyclic rings suggests that the compound could interact with a variety of molecular targets, potentially inhibiting or activating specific pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and are known for their biological activity.
Pyridine derivatives: Compounds with a pyridine ring are common in medicinal chemistry and often exhibit significant biological activity.
Pyrimidine derivatives: These compounds are widely used in pharmaceuticals due to their ability to interact with biological targets.
Uniqueness
6-ethoxy-N-((2-(pyrrolidin-1-yl)pyridin-4-yl)methyl)pyrimidine-4-carboxamide is unique due to the combination of its functional groups and heterocyclic rings
Propriétés
IUPAC Name |
6-ethoxy-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-2-24-16-10-14(20-12-21-16)17(23)19-11-13-5-6-18-15(9-13)22-7-3-4-8-22/h5-6,9-10,12H,2-4,7-8,11H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKORSFKHVMUBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NCC2=CC(=NC=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Triazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B2715647.png)



![7-methyl-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2715651.png)
![N-(4-ethylphenyl)-2-[3-(3-nitrophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2715652.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2H-indazol-3-yl)propanoic acid](/img/structure/B2715655.png)

![2-[(2S)-2,3-Dihydro-1H-indol-2-yl]acetic acid;hydrochloride](/img/structure/B2715657.png)
![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2715658.png)

![2-[3-(4-fluorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2715661.png)
